molecular formula C16H20N4O5 B1679050 Porfiromycin CAS No. 801-52-5

Porfiromycin

Cat. No.: B1679050
CAS No.: 801-52-5
M. Wt: 348.35 g/mol
InChI Key: HRHKSTOGXBBQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKSTOGXBBQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801-52-5
Record name Porfiromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porfiromycin
Reactant of Route 2
Reactant of Route 2
Porfiromycin
Reactant of Route 3
Porfiromycin
Reactant of Route 4
Porfiromycin
Reactant of Route 5
Porfiromycin
Reactant of Route 6
Reactant of Route 6
Porfiromycin
Customer
Q & A

Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?

A1: While the exact reasons are complex and not fully elucidated, several factors contribute to this compound's selective toxicity:

  • Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of this compound under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
  • Drug uptake and retention: Studies have shown that this compound uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester this compound, leading to higher intracellular drug concentrations and prolonged exposure [].
  • DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by this compound [].

Q2: Does the intracellular location of the activating enzyme influence this compound’s efficacy?

A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and this compound. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify this compound in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of this compound in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify this compound metabolites generated in the presence of rat liver preparations [].

Q5: How stable is this compound under various conditions?

A5: this compound demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of this compound under various storage conditions and formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.